molecular formula C9H15N3O2 B13316140 5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13316140
M. Wt: 197.23 g/mol
InChI Key: YEDNXJGGYBQZTC-UHFFFAOYSA-N
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Description

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound It features a tetrahydropyrimidine ring substituted with an amino group and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with urea or its derivatives in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2,2-dimethylpentanol
  • 5-Amino-3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and a 2,2-dimethylpropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-amino-1-(2,2-dimethylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)5-12-4-6(10)7(13)11-8(12)14/h4H,5,10H2,1-3H3,(H,11,13,14)

InChI Key

YEDNXJGGYBQZTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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